(2S,3S)-2-Amino-3-hydroxypentanoic acid
Overview
Description
(2S,3S)-2-Amino-3-hydroxypentanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is known for its unique stereochemistry, which contributes to its distinct biological and chemical properties. It is often found as a substructure in several bioactive natural products and is utilized in the synthesis of various pharmaceuticals and biochemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials. For instance, the synthesis can start from L-threonine, which undergoes a series of protection, oxidation, and reduction steps to yield the desired compound .
Another method involves asymmetric synthesis, where chiral catalysts or auxiliaries are used to induce the formation of the desired stereoisomer. This method often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired compound, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-hydroxypentanoic acid undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various electrophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Keto acids.
Reduction: Hydroxy acids.
Substitution: Various substituted amino acids and derivatives.
Scientific Research Applications
(2S,3S)-2-Amino-3-hydroxypentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-hydroxypentanoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive compounds. The hydroxyl and amino groups in its structure allow it to participate in hydrogen bonding and other interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Amino-3-hydroxypentanoic acid: This stereoisomer has different spatial arrangement of atoms, leading to distinct biological properties.
L-threonine: A naturally occurring amino acid with a similar structure but different stereochemistry.
Uniqueness
The unique stereochemistry of this compound allows it to interact specifically with certain enzymes and receptors, making it valuable in the synthesis of stereochemically pure pharmaceuticals and in studies of enzyme specificity and mechanism .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906214 | |
Record name | 3-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-66-0 | |
Record name | 3-Hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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